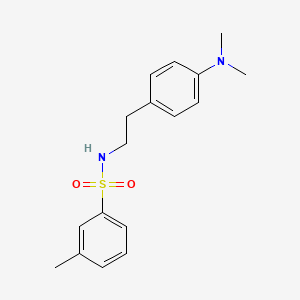

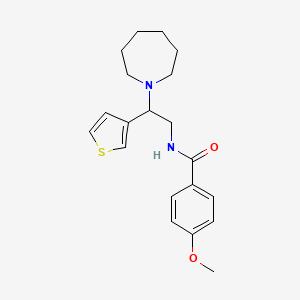

![molecular formula C21H22N4O3 B2992792 2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one CAS No. 213251-03-7](/img/structure/B2992792.png)

2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings . This core is attached to a pyrrolin-4-one ring and a 3,4-dimethoxyphenyl ethyl group .

Synthesis Analysis

The synthesis of similar benzimidazole derivatives often involves the reaction of o-phenylenediamine with various reagents . For instance, the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starts from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule is prepared via condensation of the carboxylic acid with ortho-phenylenediamine and further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole core provides a rigid, planar structure, while the attached groups may introduce steric hindrance and influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo various chemical reactions. For example, hetarylation of benzimidazol-2-ylacetonitriles by 2,3-dichloro-quinoxaline proceeds at the methylene group . The reaction of 2-chloro-3-[α-cyano-α-(benzimidazol-2-yl)methylene]-3,4-dihydroquinoxalines formed with primary amines leads to 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Benzimidazole derivatives are generally stable compounds. They can act as strong electron donor molecules and show conductivity of 2 × 10^−3 S/cm as a dopant .Scientific Research Applications

Antitumor Activity

This compound has been evaluated for its potential antitumor activity. Studies suggest that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown promising ABTS and antitumor activities, particularly against the MCF-7 breast cancer cell line . This suggests that the compound could be a valuable asset in the development of new cancer therapies.

Antimicrobial Properties

Derivatives of the compound have been tested for their antimicrobial efficacy. Some studies have reported good to moderate inhibitory actions against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis H37Rv . This indicates a potential for the compound to be used in the treatment of bacterial infections.

Enzyme Inhibition

The compound has been designed and synthesized to act as an inhibitor for certain enzymes. For example, it has been used to create potent VEGFR-2 inhibitors, which are important in both enzymatic and cellular proliferation assays related to angiogenesis . This application is crucial in the context of diseases where angiogenesis plays a role, such as cancer.

Antiparasitic Effects

Research has also explored the antiparasitic potential of this compound. New hydrazones derived from benzimidazole, including this compound, have been synthesized and evaluated for their antiparasitic activity, showing promising results . This opens up avenues for new treatments against parasitic infections.

Chemical Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the chemical synthesis of novel heterocyclic compounds. It has been used in the synthesis of pyrroloquinoxalines, which are important heterocyclic compounds with various pharmacological properties . This application is significant for the development of new drugs and materials.

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of this compound to understand their interaction with biological targets. For instance, docking results have shown that certain derivatives can stably bind within the active site of target proteins, forming hydrogen bonds with key residues . This application is vital for drug design and discovery processes.

Mechanism of Action

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to a wide range of potential effects .

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways, but the specific pathways affected by this compound would depend on its exact molecular targets .

Result of Action

It is known that benzimidazole derivatives can have a wide range of biological effects, depending on their specific molecular targets .

Future Directions

Benzimidazole derivatives have been extensively studied for their potential therapeutic applications. The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-imino-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-27-17-8-7-13(11-18(17)28-2)9-10-25-12-16(26)19(20(25)22)21-23-14-5-3-4-6-15(14)24-21/h3-8,11,22,26H,9-10,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNCBKBNHJVNNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

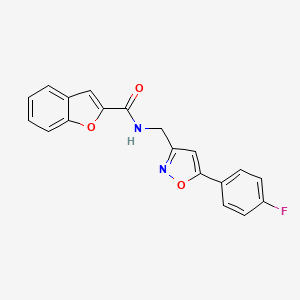

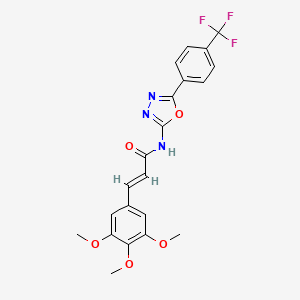

![Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate](/img/structure/B2992710.png)

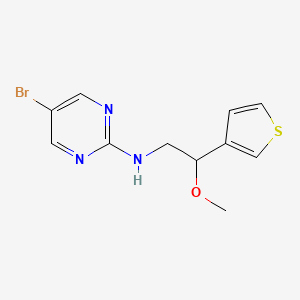

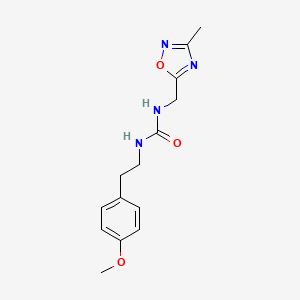

![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)

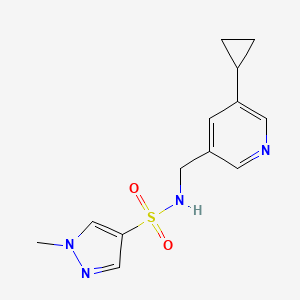

![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)

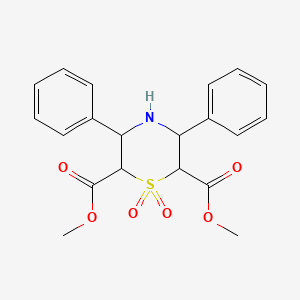

![N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2992719.png)

![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)

![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)